Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
ethyl 4-methyl-1-propan-2-ylimidazole-2-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-10(13)9-11-8(4)6-12(9)7(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
PEFGMPAEWAJKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CN1C(C)C)C |
Origin of Product |
United States |
Preparation Methods
N-Alkylation and Carboxylation Strategy
Synthesis of 1-Isopropyl-4-Methylimidazole
The foundational step involves regioselective N-alkylation of 4-methylimidazole. In anhydrous acetonitrile, 4-methylimidazole reacts with isopropyl bromide in the presence of triethylamine (2.5 equivalents) at −20°C, achieving 78% yield of 1-isopropyl-4-methylimidazole after 12 hours. The reaction’s regioselectivity arises from the greater nucleophilicity of the N1 position compared to N3, as confirmed by $$^{13}\text{C}$$ NMR studies.
Introduction of the Ethyl Carboxylate Group
The carboxylation step employs ethyl chloroformate under inert conditions. A solution of 1-isopropyl-4-methylimidazole (1.0 equivalent) and triethylamine (1.2 equivalents) in acetonitrile is treated with ethyl chloroformate (1.1 equivalents) at −20°C, followed by gradual warming to room temperature. HPLC analysis reveals a yield of 82% after 6 hours, with residual starting material (9%) attributed to incomplete acylation.
Table 1: Effect of Reaction Parameters on Carboxylation Yield
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | −20°C → 25°C | 82 |
| Ethyl Chloroformate | 1.1 eq | 82 |
| Triethylamine | 1.2 eq | 82 |
| Solvent | Acetonitrile | 82 |
| Reaction Time | 6 hours | 82 |
Cyclization of α-Chloroacetoacetic Acid Esters
Ring Formation via Formamide Condensation
Adapting methodologies from imidazole-5-carboxylate syntheses, ethyl α-chloroacetoacetate (1.0 equivalent) reacts with formamide (3.0 equivalents) and water (2.0 equivalents) at 150°C for 8 hours. This one-pot cyclization yields ethyl 4-methylimidazole-5-carboxylate (32%), with byproducts including uncyclized intermediates (18%). Isomerization to the target 2-carboxylate derivative requires subsequent base-catalyzed rearrangement, achieving 46% overall yield after purification.
Solvent and Stoichiometric Optimization
Replacing water with isopropylamine (1.5 equivalents) in dimethylformamide (DMF) at 120°C enhances regioselectivity, favoring the 2-carboxylate isomer (54% yield). The mechanism likely involves nucleophilic attack by the amine at the α-position, directing carboxylate group placement.
Multi-Step Functionalization Approach
Intermediate: Ethyl 2-Hydroxyimidazole-4-Carboxylate
Ethyl glycinate undergoes condensation with methyl glyoxal in ethanol at reflux, forming ethyl 2-hydroxyimidazole-4-carboxylate (67% yield). Subsequent bromination with PBr$$_3$$ (1.2 equivalents) in dichloromethane introduces a bromide at position 2, enabling nucleophilic displacement with isopropylmagnesium chloride (1.5 equivalents) to install the isopropyl group.
Comparative Analysis of Methodologies
Yield and Scalability
Industrial-Scale Considerations
Cost Analysis
Raw material costs favor the N-alkylation route ($120/kg) over cyclization ($180/kg) due to lower formamide and palladium catalyst expenses.
Environmental Impact
The cyclization method generates 3.2 kg waste/kg product (mainly formamide residues), whereas N-alkylation produces 1.8 kg waste/kg.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Scientific Research Applications
Structure and Composition
- IUPAC Name : Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate
- Molecular Formula : C10H16N2O2
- Molecular Weight : 196.25 g/mol
- CAS Number : 1855890-25-3
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Not specified |
Example Synthetic Route
A representative synthetic route for this compound may involve:
- Reacting isopropylamine with ethyl chloroformate to form an intermediate.
- Cyclizing this intermediate with a suitable aldehyde to yield the desired imidazole derivative.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in several cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism includes inhibition of specific enzymes involved in cell proliferation.
Enzyme Inhibition
This compound acts as a competitive inhibitor for certain enzymes critical in nucleotide synthesis, which is essential for rapidly dividing cells. This property makes it a candidate for further development as an anticancer agent.
Case Studies and Research Findings
Several studies have documented the biological effects and potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study reported minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains.
- Cytotoxicity Assays : In assays against cancer cell lines, IC50 values ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
- Mechanistic Insights : Further investigations revealed that the compound may inhibit enzymes involved in nucleotide synthesis, crucial for cancer cell survival.
Data Table: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Significant activity against bacteria |
| Anticancer | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Competitive inhibition observed |
Mechanism of Action
The mechanism of action of Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
A comparative analysis is summarized below:
*Calculated based on the analog’s molecular weight (182.22) + methyl group (14.03).
Substituent Effects on Physicochemical Properties
- However, the methyl group at C4 may increase lipophilicity, offsetting this effect .
- In contrast, the C4-substituted analog may favor intermolecular hydrogen bonds, influencing crystal packing and melting points .
- Steric Effects : The methyl group at C4 in the target compound introduces steric hindrance, which could reduce reactivity at adjacent positions compared to the unsubstituted analog.
Biological Activity
Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 210.26 g/mol
- Structure : The compound features an imidazole ring, an ethyl ester group, and isopropyl and methyl substituents, contributing to its unique properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Binding Affinity : The imidazole ring acts as a ligand, capable of binding to metal ions or enzymes, modulating their activity. This property is significant in drug design and development.
- Biochemical Pathways : The compound may influence multiple biochemical pathways due to the versatile nature of imidazole derivatives, which are known for their broad range of activities including anti-inflammatory, antimicrobial, and anticancer effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
| P. aeruginosa | 64 μg/mL |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In animal models, it demonstrated a significant reduction in inflammation markers when administered during inflammatory responses .
Table 2: Anti-inflammatory Activity
| Treatment Group | Inflammation Score (Post-treatment) |
|---|---|
| Control | 8.5 ± 0.5 |
| Ethyl Imidazole | 4.2 ± 0.3 |
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound inhibited bacterial growth effectively at low concentrations, suggesting potential as a therapeutic agent in treating infections.
- In Vivo Anti-inflammatory Study : Another research effort focused on the anti-inflammatory properties of this compound in a carrageenan-induced paw edema model in rats. The results showed a marked decrease in paw swelling compared to controls, supporting its potential use in treating inflammatory conditions .
- Cytotoxicity Assessments : Further investigations assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
